ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the thiazole-benzenesulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzenesulfonamido)-4-methylthiazole-5-carboxylate
- Ethyl 4-(benzenesulfonamido)-2-methylthiazole-5-carboxylate
- Ethyl 4-(2-benzenesulfonamido-4-methylthiazole-5-carbonyl)piperidine-1-carboxylate
Uniqueness
Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-3-27-18(24)22-11-9-21(10-12-22)16(23)15-13(2)19-17(28-15)20-29(25,26)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJBHJWZKLULJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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